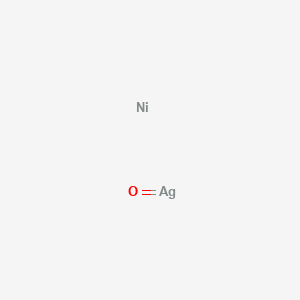
Nickel silver oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel silver oxide is a compound that combines the properties of nickel oxide and silver oxide. It is known for its unique structural, optical, and electronic properties, making it a subject of interest in various scientific and industrial applications. The compound is often synthesized in the form of nanoparticles, which exhibit enhanced characteristics due to their high surface area and quantum effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel silver oxide can be synthesized using various methods, including:
Co-precipitation Method: This involves the reaction of nickel nitrate and silver nitrate in an alkaline medium, often using sodium hydroxide and sodium persulfate as reagents.
Thermal Treatment Method: This method involves the thermal decomposition of a mixture of nickel oxide and silver oxide at high temperatures.
Electrodeposition and Electrochemical Methods: These methods involve the deposition of nickel and silver ions onto a substrate through electrochemical reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale co-precipitation or thermal treatment processes. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Nickel silver oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxides, which may exhibit different properties.
Reduction: this compound can be reduced to its constituent metal oxides or even to metallic nickel and silver under certain conditions.
Substitution: The compound can participate in substitution reactions where one of its components is replaced by another element or compound.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are commonly used.
Substitution: Various halides or other reactive species can be used to facilitate substitution reactions.
Major Products:
Oxidation: Higher oxides of nickel and silver.
Reduction: Metallic nickel and silver, or lower oxides.
Substitution: Compounds where nickel or silver is replaced by another element.
Scientific Research Applications
Nickel silver oxide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Mechanism of Action
The mechanism by which nickel silver oxide exerts its effects is primarily through its interaction with other molecules and ions. In catalytic applications, the compound facilitates reactions by providing active sites for reactants to interact. In biological applications, this compound nanoparticles can disrupt microbial cell membranes, leading to cell death. The compound’s electronic properties also enable it to participate in redox reactions, making it useful in various electrochemical applications .
Comparison with Similar Compounds
- Nickel oxide
- Silver oxide
- Copper oxide
Nickel silver oxide’s unique combination of properties makes it a versatile and valuable compound in various scientific and industrial fields.
Properties
CAS No. |
100438-90-2 |
|---|---|
Molecular Formula |
AgNiO |
Molecular Weight |
182.561 g/mol |
IUPAC Name |
nickel;oxosilver |
InChI |
InChI=1S/Ag.Ni.O |
InChI Key |
OFKLXPIYUOJPPI-UHFFFAOYSA-N |
Canonical SMILES |
O=[Ag].[Ni] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


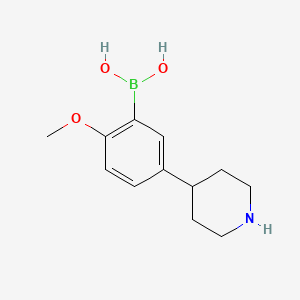
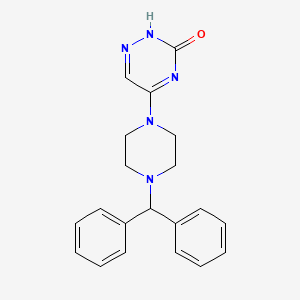
![2-[2-Nitro-4-(trifluoromethyl)phenyl]isoindole-1,3-dione](/img/structure/B14068270.png)
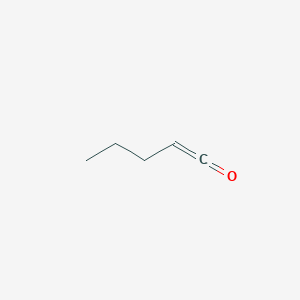
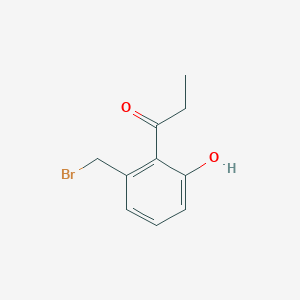
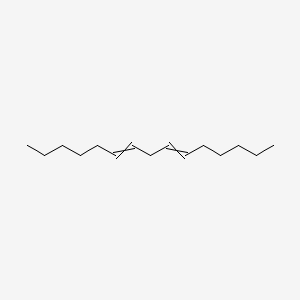
![Benzene, 1,4-bis[(4-ethenyl-2-methoxyphenoxy)methyl]-](/img/structure/B14068306.png)
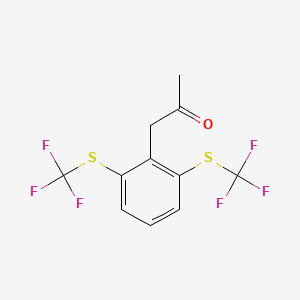
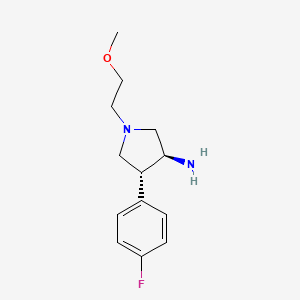
![3,6,8-Trichloropyrimido[5,4-c]pyridazine](/img/structure/B14068313.png)
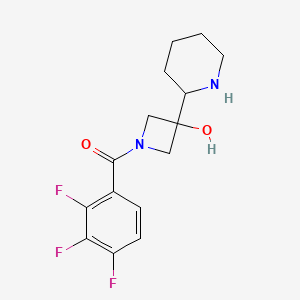
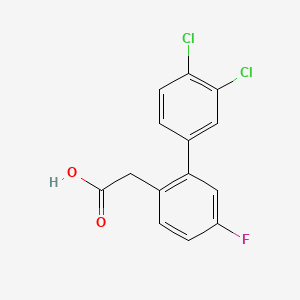
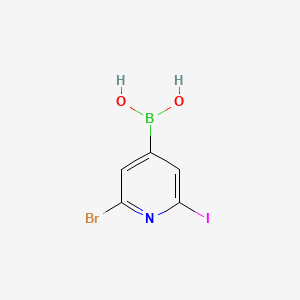
![2-(m-Tolyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B14068337.png)
